N-(3-chloro-2-methylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide

Description

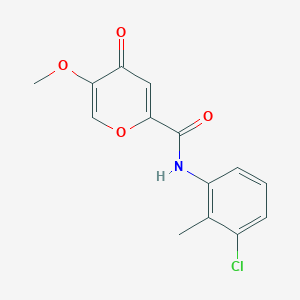

N-(3-chloro-2-methylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic small molecule characterized by a pyran-2-carboxamide core. Key structural features include:

- Pyran ring: A six-membered oxygen-containing heterocycle with a 4-oxo (keto) group and a 5-methoxy substituent.

- Amide linkage: Connects the pyran core to a 3-chloro-2-methylphenyl group, introducing steric and electronic effects from the chloro and methyl substituents.

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-5-methoxy-4-oxopyran-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO4/c1-8-9(15)4-3-5-10(8)16-14(18)12-6-11(17)13(19-2)7-20-12/h3-7H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBDATFLNLBVIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=O)C(=CO2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-2-methylphenylamine with 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid under acidic or basic conditions to form the desired carboxamide. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of the pyran scaffold can inhibit cancer cell proliferation. A study demonstrated that certain compounds caused cell cycle arrest at the G2/M phase, preventing mitosis. This suggests that N-(3-chloro-2-methylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide may exhibit similar cytotoxic effects on cancer cells.

Case Study : A derivative was tested against various cancer cell lines, showing significant inhibition of growth compared to controls. The mechanism involved apoptosis induction through caspase activation.

Antioxidant Properties

The compound has shown strong free radical scavenging abilities, indicating potential applications in oxidative stress-related diseases. In vitro assays demonstrate that it effectively reduces DPPH radicals.

Case Study : In a study assessing antioxidant activity, the compound exhibited a dose-dependent reduction in oxidative stress markers in cellular models, suggesting its utility as a therapeutic agent in conditions like neurodegeneration.

Antibacterial Activity

Certain derivatives have demonstrated antibacterial properties against various strains, making them candidates for further investigation in infectious disease treatment.

Case Study : A comparative study found that the compound exhibited moderate to high potency against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action was linked to disruption of bacterial cell wall synthesis.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes allowing for structural modifications to enhance biological activity:

- Starting Materials : The synthesis begins with commercially available precursors.

- Key Reactions :

- Reaction of 3-chloro-2-methylphenol with appropriate acylating agents.

- Cyclization reactions to form the pyran ring.

- Final purification steps using chromatography.

Mechanism of Action

The mechanism by which N-(3-chloro-2-methylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical outcome. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the metabolic pathway it regulates.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Quinoxaline Analogs

- N-(3-chloro-2-methylphenyl) quinoxalin-2-carboxamide (): Core: Quinoxaline (a bicyclic structure with two nitrogen atoms). Activity: Demonstrated potent 5-HT3 receptor antagonism, with antidepressant and anti-anxiety effects in rodent models. Key Difference: The planar quinoxaline core may enhance π-π stacking interactions with aromatic residues in receptor binding sites, unlike the pyran ring’s oxygen-mediated hydrogen bonding.

Pyrimidine Analogs

- Pyrimidine-based carboxamides ():

- Core : Pyrimidine (a six-membered ring with two nitrogen atoms).

- Substituents : Varied groups (e.g., thiophene, chloro, fluoro) influence solubility and target selectivity.

- Key Difference : Pyrimidines often serve as kinase inhibitors due to their ability to mimic purine bases. The pyran core’s oxygen atoms may instead favor polar interactions.

Pyran Analogs

- N-(4-methoxybenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide (): Core: Identical pyran structure but with 4-methoxybenzyl and 3-methoxybenzyloxy substituents.

Substituent Effects

Chloro-Methylphenyl vs. Methoxybenzyl

- Target Compound : The 3-chloro-2-methylphenyl group introduces steric bulk and electron-withdrawing effects, which may improve metabolic stability and receptor binding affinity.

- Compound : Methoxybenzyl groups contribute to hydrogen bonding but may reduce membrane permeability due to higher polarity.

Functional Group Positioning

- The 5-methoxy and 4-oxo groups on the pyran ring (target compound) create a hydrogen-bonding motif absent in quinoxaline or pyrimidine analogs. This could enhance interactions with polar residues in biological targets.

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

N-(3-chloro-2-methylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Pyran ring

- Chloro-substituted phenyl group

- Methoxy group

These structural components contribute to its unique chemical properties and biological activities. The molecular formula is with a molecular weight of approximately 293.70 g/mol .

Inhibition of Cyclooxygenase (COX)

Research indicates that this compound primarily exerts its biological effects through the inhibition of the enzyme cyclooxygenase (COX) , specifically COX-2. This enzyme plays a crucial role in the inflammatory response and is a target for anti-inflammatory drugs. The selective inhibition of COX-2 suggests potential applications in treating inflammatory conditions and pain management .

Biochemical Pathways

The compound's mechanism involves:

- Reduced prostaglandin synthesis : By inhibiting COX-2, the compound decreases the production of prostaglandins, which are mediators of inflammation.

- Potential interaction with other pathways : Although primarily focused on COX inhibition, there may be additional interactions with serotonergic pathways, similar to other analgesics .

Anti-inflammatory Effects

Studies have shown that compounds similar to this compound exhibit significant anti-inflammatory effects. For example:

- In vitro assays : These compounds have been tested in various cell lines, demonstrating reduced inflammatory markers when COX activity is inhibited.

Anticancer Potential

Emerging research suggests that this compound may also possess anticancer properties:

- Cell viability assays : Preliminary studies indicate that it can inhibit the proliferation of certain cancer cell lines, although further investigation is required to establish its efficacy and mechanism .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications for therapeutic applications:

Q & A

Q. Optimization Strategies :

- Temperature Control : Reflux at 80–100°C balances reaction rate and side-product minimization .

- Yield Maximization : Stoichiometric ratios (1:1.2 for amine:pyran precursor) reduce unreacted starting material .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

- Spectroscopy :

- NMR (¹H/¹³C): Assigns proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, pyran carbonyl at δ 165–170 ppm) .

- IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₃ClNO₄: 306.0534) .

- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Basic: What in vitro assays screen for biological activity (e.g., anti-inflammatory, anticancer)?

Methodological Answer:

- Anti-inflammatory :

- COX-2 Inhibition Assay : Measure IC₅₀ via ELISA using recombinant COX-2 enzyme and prostaglandin quantification .

- Anticancer :

- MTT/Viability Assays : Dose-response curves (1–100 µM) on cancer cell lines (e.g., MCF-7, HeLa) .

- Target Binding :

- Fluorescence Polarization : Competitive binding studies with fluorescently labeled sodium channel peptides .

Advanced: How to reconcile discrepancies in reported biological activity data?

Methodological Answer:

- Assay Variability : Standardize protocols (e.g., cell passage number, serum-free conditions) to reduce inter-lab variability .

- Structural Confirmation : Re-analyze batch purity via XRD or 2D-NMR to rule out polymorphic or impurity-driven effects .

- Meta-Analysis : Compare EC₅₀/IC₅₀ values across studies using standardized units (e.g., µM) and adjust for solvent/DMSO artifacts .

Advanced: Computational/experimental strategies to elucidate sodium channel blocking mechanisms?

Methodological Answer:

- In Silico Docking : Use AutoDock Vina with voltage-gated sodium channel (Nav1.7) crystal structures (PDB: 6J8E) to predict binding pockets .

- Electrophysiology : Patch-clamp studies on transfected HEK293 cells to measure current inhibition (IC₅₀) and voltage-dependent effects .

- SAR by NMR : Fragment-based screening to map critical interactions (e.g., chloro-methylphenyl moiety’s role in hydrophobic contacts) .

Advanced: How do pyran ring substituent modifications influence pharmacological properties?

Methodological Answer:

- Systematic SAR :

- Pharmacokinetic Profiling :

- Microsomal Stability : Liver microsome assays (rat/human) to compare metabolic half-lives of derivatives .

Basic: Best practices for assessing compound stability in physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 1–9) at 37°C; quantify degradation via HPLC at 0, 24, 48 hrs .

- Light/Temperature : Accelerated stability studies (40°C/75% RH, UV exposure) per ICH guidelines .

- Plasma Stability : Incubate in human plasma (37°C); measure parent compound remaining using LC-MS .

Advanced: Methodologies for comparative efficacy studies with structural analogs?

Methodological Answer:

- Docking Score Comparisons : Rank analogs by binding energy (ΔG) in target protein active sites .

- Selectivity Profiling : Screen against off-target receptors (e.g., GPCR panels) to identify selectivity indices .

- In Vivo PK/PD : Compare bioavailability (AUC), brain penetration (BBB assays), and efficacy in rodent inflammation models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.